molecular formula C8H6ClFO4S B1517850 Methyl 3-(chlorosulfonyl)-5-fluorobenzoate CAS No. 1155909-75-3

Methyl 3-(chlorosulfonyl)-5-fluorobenzoate

Cat. No. B1517850
CAS RN: 1155909-75-3
M. Wt: 252.65 g/mol
InChI Key: FNSURKZSHUELGB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by various methods, including spectroscopic techniques like NMR, IR, and mass spectrometry. Unfortunately, the specific molecular structure analysis for “Methyl 3-(chlorosulfonyl)-5-fluorobenzoate” is not available in the searched resources .

Scientific Research Applications

Fluorescent Sensor Development

A study described the synthesis of a fluorogenic chemosensor for Al3+ detection, highlighting the use of specific chemical moieties for the development of highly selective and sensitive sensors for metal ions in biological and environmental samples (Ye et al., 2014). This work underscores the potential application of chemical compounds in creating tools for biological imaging and metal ion detection.

Complex Organic Molecule Synthesis

Research on the synthesis of cationic cyclic carbene complexes of various metals demonstrates the broader application of chloro- and fluoro-substituted compounds in preparing materials with potential catalytic, electronic, and optical properties (Fraser et al., 1974). Such compounds play a crucial role in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action is typically discussed in the context of biological activity. The mechanism of action for “Methyl 3-(chlorosulfonyl)-5-fluorobenzoate” is not available in the searched resources .

Safety and Hazards

Safety data sheets provide information about the potential hazards of a chemical, as well as safety precautions. According to the available data, similar compounds may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for research and development involving “Methyl 3-(chlorosulfonyl)-5-fluorobenzoate” are not specified in the searched resources .

properties

IUPAC Name

methyl 3-chlorosulfonyl-5-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO4S/c1-14-8(11)5-2-6(10)4-7(3-5)15(9,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNSURKZSHUELGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(chlorosulfonyl)-5-fluorobenzoate

CAS RN

1155909-75-3
Record name methyl 3-(chlorosulfonyl)-5-fluorobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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